2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate

Description

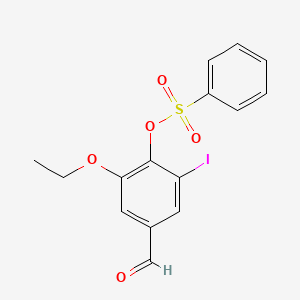

2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate is an aromatic sulfonate ester characterized by a phenolic core substituted with ethoxy, formyl, and iodo groups at the 2-, 4-, and 6-positions, respectively. The benzenesulfonate group is esterified to the phenolic oxygen, forming a stable sulfonate linkage. This compound’s molecular formula is C₁₅H₁₃IO₅S, with a molecular weight of 424.23 g/mol .

The ethoxy group contributes to lipophilicity, while the electron-withdrawing iodo and formyl groups enhance electrophilic reactivity at the aromatic ring. The benzenesulfonate moiety may act as a leaving group, suggesting utility in nucleophilic substitution reactions.

Properties

IUPAC Name |

(2-ethoxy-4-formyl-6-iodophenyl) benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13IO5S/c1-2-20-14-9-11(10-17)8-13(16)15(14)21-22(18,19)12-6-4-3-5-7-12/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNWZMXALTKEFMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)I)OS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13IO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate typically involves multi-step organic reactionsThe benzenesulfonate group is then added through sulfonation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts and controlled reaction conditions to ensure high yield and purity. The specific methods can vary depending on the manufacturer and the desired application .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate is used in several scientific research fields:

Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.

Biology: In the development of biochemical assays and as a probe for studying biological pathways.

Industry: Used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate involves its interaction with molecular targets through its functional groups. The formyl group can form covalent bonds with nucleophiles, while the iodine atom can participate in halogen bonding. The benzenesulfonate group can enhance the solubility and reactivity of the compound in various solvents .

Comparison with Similar Compounds

Key Observations:

The 4-chlorobenzenesulfonate group introduces an electron-withdrawing chlorine atom, enhancing the sulfonate’s stability and leaving-group ability compared to unsubstituted benzenesulfonate .

Functional Group Reactivity :

- Sulfonate Esters vs. Acetates : Benzenesulfonate esters (e.g., the target compound) are more resistant to hydrolysis than acetates (e.g., 2-ethoxy-4-formyl-6-iodophenyl acetate), making them preferable in prolonged-release applications .

- Sulfonamides vs. Sulfonates : Bis-benzimidazole sulfonamides (e.g., those in ) exhibit greater hydrolytic stability due to the N–S bond, whereas sulfonate esters are more reactive in substitution reactions .

Physicochemical Properties

- Solubility and Stability: The 4-chlorobenzenesulfonate derivative’s higher molecular weight (451.90 vs. 424.23 g/mol) suggests lower solubility in polar solvents compared to the target compound . Acetamide derivatives (e.g., 2-(2-ethoxy-4-formyl-6-iodophenoxy)acetamide) exhibit greater stability in aqueous media due to the amide bond’s resistance to hydrolysis .

Thermal Stability :

- Sulfonate esters generally decompose at higher temperatures than acetates. The 4-chlorobenzenesulfonate group may further elevate thermal stability due to chlorine’s electron-withdrawing effects .

Biological Activity

2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate (CAS Number: 431999-59-6) is a chemical compound with significant potential in medicinal chemistry due to its unique structural features, which include an ethoxy group, a formyl group, and an iodine atom attached to a phenyl ring. The molecular formula of this compound is C₁₅H₁₃IO₅S, with a molecular weight of approximately 432.23 g/mol. This article explores the biological activities associated with this compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The compound's structure plays a crucial role in its biological activity. The presence of the iodine atom and the sulfonate group are particularly noteworthy as they can influence the compound's reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₃IO₅S |

| Molecular Weight | 432.23 g/mol |

| CAS Number | 431999-59-6 |

Biological Activity Overview

Preliminary studies suggest that this compound may exhibit various biological activities, including:

- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of key enzymes involved in metabolic pathways.

- Antimicrobial Activity : There is evidence suggesting that this compound may interact with bacterial targets, potentially exhibiting antibacterial properties.

- Anticancer Potential : Compounds with similar structural features have been investigated for their anticancer activities.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. This mechanism is critical for understanding its potential pharmacological effects.

Case Studies and Research Findings

Research into compounds structurally similar to this compound has yielded promising results:

- Anticancer Activity : A study on benzofuran derivatives indicated that certain structural modifications could lead to significant anticancer effects against various cancer cell lines, suggesting that similar modifications in our compound could enhance its efficacy against cancer cells .

- Antimicrobial Studies : A series of pyrazole derivatives demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of specific substituents was found to correlate with increased antibacterial potency .

- Inhibition Studies : Research has shown that compounds with similar functional groups can effectively inhibit key metabolic enzymes in pathogens, which could be relevant for developing treatments against diseases caused by these organisms .

Comparative Analysis of Related Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Ethoxy-4-formyl-6-bromophenyl benzenesulfonate | Bromine substitution instead of iodine | Potential enzyme inhibitor |

| 2-Ethoxy-4-formylphenyl benzenesulfonate | Lacks iodine | Varying biological activity |

| 2-Ethoxy-4-(acetylamino)phenyl benzenesulfonate | Contains an acetylamino group | Different pharmacological properties |

Future Directions

Further research is required to fully characterize the biological activity of this compound. Key areas for future investigation include:

- In Vitro and In Vivo Studies : Conducting comprehensive studies to evaluate the compound's efficacy and safety in biological systems.

- Mechanistic Studies : Elucidating the precise biochemical pathways involved in its action against target organisms.

- Structural Modifications : Exploring how variations in the chemical structure affect biological activity, which could lead to the development of more potent derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate, and what critical reaction conditions must be optimized?

- Methodology : The compound can be synthesized via a multi-step approach. First, introduce the ethoxy and iodo groups onto a phenol precursor using nucleophilic aromatic substitution (for iodine) and alkylation (for ethoxy). The formyl group can be installed via Vilsmeier-Haack formylation. Finally, the benzenesulfonate ester is formed by reacting the phenol intermediate with benzenesulfonyl chloride under basic conditions (e.g., pyridine or DMAP) . Key optimizations include temperature control (<40°C to prevent sulfonate hydrolysis) and stoichiometric ratios to minimize byproducts.

Q. How can researchers purify and characterize this compound effectively?

- Methodology :

- Purification : Use flash column chromatography with gradients of ethyl acetate/hexane to separate polar byproducts. Silica gel modified with 5% triethylamine improves resolution for sulfonate esters .

- Characterization : Confirm structure via:

- FT-IR : Peaks at ~1360 cm⁻¹ and ~1170 cm⁻¹ (asymmetric and symmetric S=O stretching of sulfonate).

- NMR : H NMR should show singlet for formyl proton (~10 ppm), deshielded aromatic protons adjacent to iodine, and ethoxy CH (~1.4 ppm). C NMR confirms sulfonate ester linkage (~148 ppm for aromatic C-O-S) .

- HRMS : Match exact mass (calculated via molecular formula) to validate purity .

Q. What spectroscopic techniques are most reliable for distinguishing regioisomers or synthetic intermediates?

- Methodology :

- 2D NMR (COSY, HSQC) : Resolves overlapping aromatic signals to confirm substitution patterns (e.g., iodine at position 6 vs. 5).

- X-ray crystallography : Definitive proof of regiochemistry, though requires high-purity crystals.

- LC-MS/MS : Detects trace regioisomers by fragmentation patterns, leveraging exact mass data .

Advanced Research Questions

Q. How do electronic effects of substituents (iodo, formyl, ethoxy) influence the compound’s reactivity in cross-coupling reactions?

- Methodology :

- The electron-withdrawing formyl group (para to iodine) enhances electrophilicity at the iodinated position, facilitating Suzuki-Miyaura couplings. However, steric hindrance from the ethoxy group (ortho to iodine) may reduce catalytic efficiency. Optimize using bulky palladium ligands (e.g., SPhos) and microwave-assisted conditions to accelerate coupling .

- DFT calculations : Model charge distribution to predict reactive sites and guide catalyst selection.

Q. What strategies mitigate instability during long-term storage or under experimental conditions?

- Methodology :

- Light sensitivity : Store in amber vials at -20°C; iodine’s propensity for photolytic cleavage requires inert atmospheres (argon).

- Hydrolysis prevention : Avoid aqueous buffers; use anhydrous DMSO or THF for stock solutions. Monitor degradation via periodic LC-MS (degradants include benzenesulfonic acid and iodophenol derivatives) .

- Stability assays : Accelerated aging studies (40°C/75% RH) quantify shelf life; kinetic modeling predicts degradation pathways .

Q. How should researchers resolve contradictory data in reaction optimization (e.g., inconsistent yields or unexpected byproducts)?

- Methodology :

- DoE (Design of Experiments) : Systematically vary parameters (temperature, catalyst loading, solvent) to identify critical factors.

- Byproduct analysis : Use LC-HRMS to detect trace impurities (e.g., over-iodinated species or sulfonate hydrolysis products). Compare fragmentation patterns with synthetic standards .

- Mechanistic probes : Isotopic labeling (e.g., O in sulfonate) tracks hydrolysis pathways. Quench studies pinpoint rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.